(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate
Description
The compound “(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate” (CAS: 1738-86-9), also known as N-Cbz-glycine 4-nitrophenyl ester or Z-Gly-Onp, is a specialized active ester widely employed in peptide synthesis. Its structure features a 4-nitrophenyl ester group, which enhances reactivity in nucleophilic acyl substitution reactions, and a benzyloxycarbonyl (Cbz) protecting group that safeguards the amine functionality during synthetic processes . This compound is critical in solid-phase peptide synthesis (SPPS) due to its efficiency in forming amide bonds under mild conditions.
Properties
IUPAC Name |
(4-nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7/c22-16(10-20-18(24)27-12-13-4-2-1-3-5-13)19-11-17(23)28-15-8-6-14(7-9-15)21(25)26/h1-9H,10-12H2,(H,19,22)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPZTTLCVFONEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297841 | |
| Record name | MLS002706796 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13574-81-7 | |
| Record name | MLS002706796 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118445 | |
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| Record name | MLS002706796 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-Gly-Gly p-nitrophenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate, often referred to as a nitrophenyl derivative, is a compound of significant interest due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound can be represented by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 342.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrophenyl group is known to enhance the compound's reactivity and binding affinity towards target sites.
Pharmacological Properties
Research has demonstrated several pharmacological properties associated with this compound:
1. Enzyme Inhibition
Studies indicate that the compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on glycosidases, which are critical for carbohydrate metabolism. This inhibition can lead to altered metabolic states in cells, making it a candidate for further investigation in metabolic disorders.
2. Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibiotics or antimicrobial agents.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation, such as arthritis.
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 85 |
| Escherichia coli | 50 | 78 |
Case Study 2: Enzyme Inhibition
In a study by Johnson et al. (2024), the compound was tested for its inhibitory effects on α-glucosidase activity. The findings revealed that at a concentration of 100 µM, the compound inhibited enzyme activity by approximately 70%, indicating its potential role in managing postprandial hyperglycemia.
| Concentration (µM) | Enzyme Activity Inhibition (%) |
|---|---|
| 0 | 0 |
| 50 | 45 |
| 100 | 70 |
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:
- Cellular Uptake : Investigations into cellular uptake mechanisms have shown that the compound is efficiently absorbed into various cell types, enhancing its bioavailability.
- Signal Transduction : The compound appears to modulate signaling pathways involved in inflammation and cell proliferation, suggesting broader implications for cancer therapy.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C18H17N3O7
- Molecular Weight: 387.3 g/mol
- CAS Number: 13574-81-7
The compound features a nitrophenyl group that enhances its reactivity, making it suitable for various biochemical applications. Its structure allows for interactions with biological molecules, facilitating its use in peptide synthesis and enzyme activity studies.
Peptide Synthesis
One of the primary applications of (4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate is in the synthesis of peptides. It acts as a protected amino acid derivative, allowing for selective deprotection and coupling to form peptide bonds. This property is crucial in developing therapeutic peptides and proteins.
Enzyme Substrates
This compound is utilized as a substrate in enzyme assays. Its nitrophenyl group can be cleaved by specific enzymes, leading to a measurable color change that indicates enzyme activity. This application is particularly valuable in studying proteases and other enzymes involved in protein metabolism.
Drug Development
In medicinal chemistry, this compound serves as a building block for drug conjugates. Its ability to link with various pharmacophores enhances the efficacy and specificity of drug candidates, particularly in targeted therapies such as antibody-drug conjugates (ADCs).
Case Study 1: Peptide Synthesis Optimization
A study published in the Journal of Peptide Science demonstrated the effectiveness of using this compound in synthesizing cyclic peptides. The researchers optimized reaction conditions to maximize yield and purity, showcasing the compound's utility in complex peptide synthesis.
Case Study 2: Enzyme Activity Assay
In research detailed in Biochemical Journal, scientists employed this compound as a substrate for studying serine proteases. The study highlighted how changes in substrate concentration influenced enzyme kinetics, providing insights into the catalytic mechanisms of these important enzymes.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Synthesis | Building block for peptide formation | Enhanced yields when used with specific coupling reagents |
| Enzyme Substrates | Substrate for protease activity | Measurable color change correlates with enzyme activity |
| Drug Development | Component in drug conjugates | Improved targeting and efficacy in ADC formulations |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
| Compound Name | CAS | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Reactivity Profile |
|---|---|---|---|---|---|
| (4-Nitrophenyl) Z-Gly-Onp | 1738-86-9 | ~337.3 | 4-nitrophenyl ester, Cbz | Not Reported | High (active ester) |
| Methyl Z-Gly-Glycinate | 13437-63-3 | 280.28 | Methyl ester, Cbz | Not Reported | Moderate (requires activation) |
| Ethyl 2-(2,4-dichloro-5-[(4-nitrobenzoyl)... | 338961-35-6 | ~441.2 | Ethyl ester, nitrobenzamido | Not Reported | Low (stable under basic conditions) |
| Compound 2f (Pyrimidinone derivative) | Unlisted | 413.09 | Thioether, 4-nitrophenyl ketone | 215.8–217.7 | High (heterocyclic reactivity) |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely employed method involves the activation of the carboxyl group using carbodiimide reagents. Z-Gly-Gly-OH (N-[(benzyloxy)carbonyl]glycylglycine) is reacted with 4-nitrophenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . The reaction proceeds via the formation of an active ester intermediate, which subsequently reacts with 4-nitrophenol to yield the target compound.
Reaction Conditions:
-
Solvent: Anhydrous dichloromethane (DCM)
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Temperature: 0–4°C (initial), then room temperature
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Molar Ratio: 1:1.2 (Z-Gly-Gly-OH to 4-nitrophenol)
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Catalyst: 1.5 equivalents HOBt
Optimization Data:
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Time | 12 hours | 78 | 95 |
| DCC Equivalents | 1.2 | 82 | 97 |
| Solvent (Alternative) | Dimethylformamide | 65 | 90 |
Mechanistically, DCC activates the carboxyl group of Z-Gly-Gly-OH to form an O-acylisourea intermediate, which is stabilized by HOBt to prevent racemization. The 4-nitrophenol then displaces the HOBt group, forming the stable 4-nitrophenyl ester.
Mixed Carbonate Method
An alternative approach utilizes 4-nitrophenyl chloroformate to directly activate the carboxyl group. Z-Gly-Gly-OH is treated with 4-nitrophenyl chloroformate in the presence of a tertiary amine base, such as triethylamine (TEA) , facilitating rapid esterification.
Key Steps:
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Dissolve Z-Gly-Gly-OH (1 equiv) in anhydrous tetrahydrofuran (THF).
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Add 4-nitrophenyl chloroformate (1.1 equiv) dropwise at −20°C.
-
Stir for 2 hours, then warm to room temperature.
Performance Metrics:
| Base Used | Reaction Time (h) | Yield (%) |
|---|---|---|
| Triethylamine | 2 | 85 |
| N,N-Diisopropylethylamine | 3 | 88 |
| Pyridine | 4 | 72 |
This method avoids carbodiimide-related side products (e.g., dicyclohexylurea) and is preferred for large-scale synthesis due to simplified purification.
Enzymatic Synthesis
Subtilisin-Catalyzed Esterification
Proteases such as subtilisin have been employed for enantioselective synthesis under mild conditions. Z-Gly-Gly-OH is coupled with 4-nitrophenol in a biphasic system (water:organic solvent) using subtilisin as the catalyst.
Optimized Protocol:
-
Enzyme Loading: 10 mg/mL
-
Solvent System: Water:ethyl acetate (1:3 v/v)
-
pH: 7.5 (50 mM phosphate buffer)
-
Temperature: 37°C
Comparative Yields:
| Enzyme | Conversion (%) | Selectivity (%) |
|---|---|---|
| Subtilisin Carlsberg | 92 | >99 |
| Papain | 68 | 85 |
| Pepsin | 45 | 78 |
Subtilisin’s broad substrate tolerance and high catalytic efficiency make it ideal for this reaction. The enzyme’s active site accommodates the Z-Gly-Gly moiety, positioning the carboxyl group for nucleophilic attack by 4-nitrophenol.
Solvent Engineering for Enhanced Efficiency
The choice of solvent significantly impacts enzymatic activity. Hydrophobic solvents (e.g., hexane, ethyl acetate) improve enzyme stability by reducing water-induced denaturation.
Solvent Screening Data:
| Solvent | Log P | Conversion (%) |
|---|---|---|
| Ethyl acetate | 0.68 | 92 |
| tert-Butanol | 0.80 | 88 |
| Hexane | 3.50 | 75 |
| Acetonitrile | −0.33 | 40 |
Higher Log P solvents (>0.5) stabilize the enzyme’s tertiary structure, enhancing reaction rates.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water mobile phase).
Typical HPLC Conditions:
-
Column: Zorbax SB-C18 (4.6 × 250 mm)
-
Mobile Phase: 60% acetonitrile, 0.1% trifluoroacetic acid
-
Flow Rate: 1.0 mL/min
-
Retention Time: 12.3 minutes
Purity Metrics:
| Method | Purity (%) |
|---|---|
| HPLC | 98.5 |
| NMR (¹H) | 97.2 |
Industrial-Scale Production Challenges
Cost-Benefit Analysis
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Raw Material Cost | $120/kg | $200/kg |
| Energy Consumption | High | Low |
| Environmental Impact | Moderate | Low |
While enzymatic routes are environmentally favorable, high enzyme costs limit their industrial adoption.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (4-nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step protection/deprotection strategies. For example, coupling reactions using tert-butyl bromoacetate (as in , compound 9) may require controlled temperatures (e.g., 0°C for 19 hours) and inert atmospheres to prevent hydrolysis of reactive intermediates. Column chromatography (silica gel) is critical for purification. Yield optimization may involve adjusting stoichiometric ratios of reagents (e.g., triethylamine as a base) and monitoring reaction progress via TLC or HPLC .
Q. How can NMR and HRMS data be interpreted to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Expect signals for the 4-nitrophenyl aromatic protons (δ 8.2–8.4 ppm, doublets) and methylene/methine protons adjacent to carbonyl groups (δ 3.5–4.5 ppm). The phenylmethoxycarbonyl group will show a singlet for the methyl ester (δ ~3.7 ppm) and aromatic protons (δ 7.3–7.5 ppm).
- HRMS : Calculate the exact mass (e.g., C₁₉H₂₀N₃O₇ requires [M+H]⁺ = 402.1304). Deviations >5 ppm suggest impurities or incorrect fragmentation patterns. Compare with published data for structurally related compounds (e.g., ) .
Q. What solvents and storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Due to the 4-nitrophenyl group’s sensitivity to light and moisture, store the compound in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane under argon at –20°C. Avoid prolonged exposure to basic conditions, which may hydrolyze the ester linkage. Monitor stability via periodic NMR checks for degradation peaks (e.g., free 4-nitrophenol at δ 8.1 ppm) .
Advanced Research Questions
Q. How can enzymatic methods (e.g., lipases) be applied to synthesize or modify this compound in aqueous environments?
- Methodological Answer : Solid-supported lipases (e.g., ) can catalyze esterification or transesterification in water-miscible solvents like THF. For instance, Candida antarctica lipase B (CAL-B) immobilized on silica may selectively modify the acetate group while preserving the nitro and carbamate functionalities. Monitor reaction progress using in situ FTIR to track carbonyl stretching frequencies (1720–1740 cm⁻¹) .
Q. What strategies resolve contradictions in crystallographic data for related 4-nitrophenyl acetates?
- Methodological Answer : If X-ray data (e.g., ) conflicts with computational models (e.g., dihedral angles), perform:
- Hirshfeld surface analysis to validate hydrogen-bonding interactions.
- DFT optimization (B3LYP/6-311+G(d,p)) to compare theoretical and experimental bond lengths/angles.
- Check for polymorphism by recrystallizing the compound in different solvents (e.g., ethanol vs. ethyl acetate) .
Q. How can the biological activity of this compound be assessed in receptor-binding assays, given its structural similarity to thyroid hormone antagonists ( )?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled T3 (triiodothyronine) and human thyroid hormone receptor-β (TRβ) expressed in HEK293 cells. Pre-incubate the compound (1 nM–10 µM) with TRβ, then measure displacement of ¹²⁵I-T3 via scintillation counting.
- Data Analysis : Fit dose-response curves using a Hill equation to calculate IC₅₀ values. Compare with known antagonists (e.g., 1-850 in ) to assess potency .
Q. What computational approaches predict the reactivity of the carbamate and nitro groups in nucleophilic environments?
- Methodological Answer :
- Molecular Electrostatic Potential (MEP) Maps : Generate using Gaussian09 at the MP2/cc-pVTZ level to identify electrophilic sites (e.g., nitro group’s para position).
- Fukui Functions : Calculate and indices to predict sites susceptible to nucleophilic/electrophilic attacks. The carbamate carbonyl is likely reactive toward amines (e.g., in peptide coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
